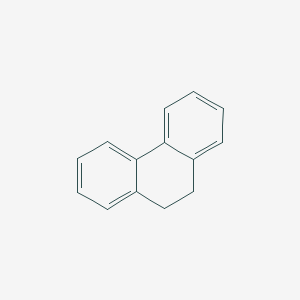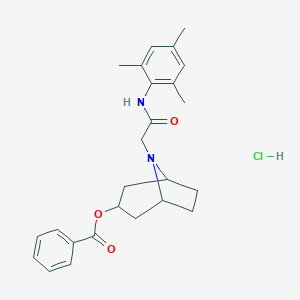
3-Benzoyloxynortropanoacetomesidide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzoyloxynortropanoacetomesidide hydrochloride is a chemical compound that belongs to the class of tropane alkaloids. It is commonly referred to as BON or BON hydrochloride. BON hydrochloride is an important compound that has been used in scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
BON hydrochloride acts as a competitive inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET). It binds to the active site of these transporters and prevents the reuptake of dopamine and norepinephrine, leading to an increase in their extracellular levels. This mechanism of action is similar to that of cocaine, which also inhibits DAT and NET. However, BON hydrochloride has a lower affinity for these transporters compared to cocaine, making it a less potent stimulant.
Efectos Bioquímicos Y Fisiológicos
BON hydrochloride has been shown to increase locomotor activity and induce stereotypic behaviors in rodents. It has also been shown to increase dopamine and norepinephrine levels in the brain, leading to an increase in the release of these neurotransmitters. BON hydrochloride has also been shown to have anxiogenic effects and to impair learning and memory in rodents. However, these effects are dose-dependent and vary depending on the experimental conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BON hydrochloride in lab experiments is its availability and relatively low cost compared to other tropane alkaloids. Additionally, BON hydrochloride has a lower affinity for DAT and NET compared to cocaine, making it a less potent stimulant and reducing the risk of addiction in researchers. However, BON hydrochloride has a short half-life and is rapidly metabolized in the body, making it difficult to maintain stable levels in vivo. Additionally, BON hydrochloride has been shown to have toxic effects on dopaminergic neurons at high concentrations, which may limit its use in some experimental conditions.
Direcciones Futuras
There are several future directions for the research and development of BON hydrochloride. One area of interest is the development of new drugs for the treatment of Parkinson's disease and other neurological disorders. BON hydrochloride has been shown to increase dopamine levels in the brain, which may be beneficial for the treatment of these diseases. Additionally, BON hydrochloride has been shown to have anxiogenic effects, which may be useful for the development of new anxiolytic drugs. Another area of interest is the development of new ligands for DAT and NET using BON hydrochloride as a template. By modifying the structure of BON hydrochloride, it may be possible to develop more potent and selective ligands for these transporters, which may have potential applications in the treatment of addiction and other disorders.
Métodos De Síntesis
The synthesis of BON hydrochloride involves the reaction of tropinone with benzoyl chloride and acetic anhydride in the presence of hydrochloric acid. The resulting compound is then purified using various techniques such as recrystallization, column chromatography, and HPLC. The purity and yield of the compound can be improved by optimizing the reaction conditions and purification techniques.
Aplicaciones Científicas De Investigación
BON hydrochloride has been used in various scientific research studies due to its potential applications in various fields. It has been used as a precursor for the synthesis of other tropane alkaloids such as cocaine and atropine. BON hydrochloride has also been used as a ligand in receptor binding studies and as a tool for investigating the structure-activity relationships of various compounds. Additionally, BON hydrochloride has been used in the development of new drugs for the treatment of various diseases such as Parkinson's disease, Alzheimer's disease, and schizophrenia.
Propiedades
Número CAS |
123202-97-1 |
|---|---|
Nombre del producto |
3-Benzoyloxynortropanoacetomesidide hydrochloride |
Fórmula molecular |
C25H31ClN2O3 |
Peso molecular |
443 g/mol |
Nombre IUPAC |
[8-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]-8-azabicyclo[3.2.1]octan-3-yl] benzoate;hydrochloride |
InChI |
InChI=1S/C25H30N2O3.ClH/c1-16-11-17(2)24(18(3)12-16)26-23(28)15-27-20-9-10-21(27)14-22(13-20)30-25(29)19-7-5-4-6-8-19;/h4-8,11-12,20-22H,9-10,13-15H2,1-3H3,(H,26,28);1H |
Clave InChI |
KIAIISMPVMJDHZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C3CCC2CC(C3)OC(=O)C4=CC=CC=C4)C.Cl |
SMILES canónico |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C3CCC2CC(C3)OC(=O)C4=CC=CC=C4)C.Cl |
Sinónimos |
3-Benzoyloxynortropanoacetomesidide hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



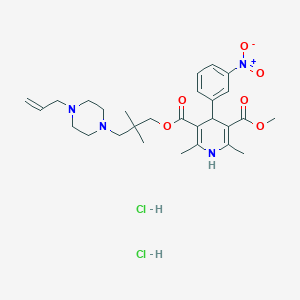
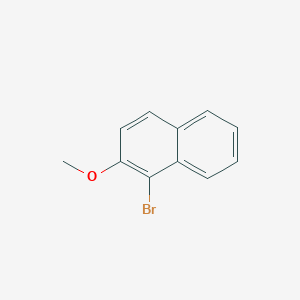
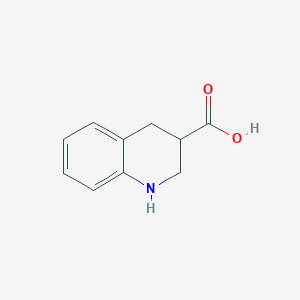


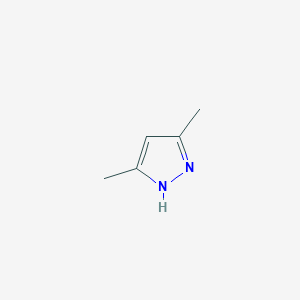
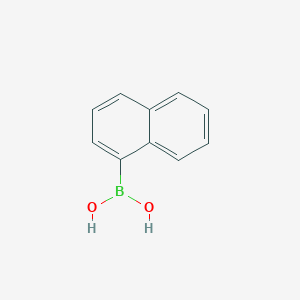
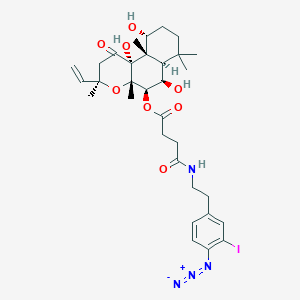
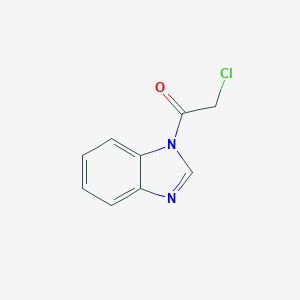
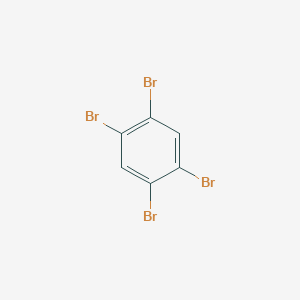
![(2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B48378.png)
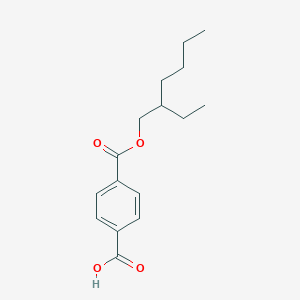
![3,5-Methanopentaleno[1,2-b]oxirene, octahydro-1b-methyl-, (1-alpha-,1b-bta-,3-alpha-,4a-bta-,5-alp](/img/structure/B48380.png)
